Cas no 1903113-69-8 (1-(2-bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine)

1-(2-Bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine is a specialized heterocyclic compound featuring a piperazine core functionalized with both a 2-bromo-5-methoxybenzoyl group and a pyrazolo[1,5-a]pyridine-2-carbonyl moiety. This structure confers potential utility in medicinal chemistry and drug discovery, particularly as a scaffold for targeting selective biological pathways. The bromo and methoxy substituents enhance reactivity for further derivatization, while the fused pyrazolo-pyridine system may contribute to binding affinity in receptor interactions. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies. The compound is typically employed in research settings for the development of novel pharmacophores or as an intermediate in synthetic organic chemistry.
1-(2-bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine structure
1903113-69-8 structure
商品名:1-(2-bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine
CAS番号:1903113-69-8
MF:C20H23BrN4O3
メガワット:447.325623750687
CID:5549761
PubChem ID:91816923

1-(2-bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine 化学的及び物理的性質

名前と識別子

    • F6513-1096
    • AKOS025377300
    • 1903113-69-8
    • (2-bromo-5-methoxyphenyl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone
    • 1-(2-bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine
    • (4-(2-bromo-5-methoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
    • インチ: 1S/C20H23BrN4O3/c1-28-15-5-6-17(21)16(13-15)19(26)23-8-10-24(11-9-23)20(27)18-12-14-4-2-3-7-25(14)22-18/h5-6,12-13H,2-4,7-11H2,1H3
    • InChIKey: MDMIEJZGPAWOMQ-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=C(C=C1C(N1CCN(C(C2C=C3CCCCN3N=2)=O)CC1)=O)OC

計算された属性

  • せいみつぶんしりょう: 446.09535g/mol
  • どういたいしつりょう: 446.09535g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 28
  • 回転可能化学結合数: 3
  • 複雑さ: 584
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 67.7Ų

1-(2-bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6513-1096-2μmol
1-(2-bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine
1903113-69-8
2μmol
$85.5 2023-09-08
Life Chemicals
F6513-1096-25mg
1-(2-bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine
1903113-69-8
25mg
$163.5 2023-09-08
Life Chemicals
F6513-1096-75mg
1-(2-bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine
1903113-69-8
75mg
$312.0 2023-09-08
Life Chemicals
F6513-1096-5μmol
1-(2-bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine
1903113-69-8
5μmol
$94.5 2023-09-08
Life Chemicals
F6513-1096-15mg
1-(2-bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine
1903113-69-8
15mg
$133.5 2023-09-08
Life Chemicals
F6513-1096-40mg
1-(2-bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine
1903113-69-8
40mg
$210.0 2023-09-08
Life Chemicals
F6513-1096-10μmol
1-(2-bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine
1903113-69-8
10μmol
$103.5 2023-09-08
Life Chemicals
F6513-1096-100mg
1-(2-bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine
1903113-69-8
100mg
$372.0 2023-09-08
Life Chemicals
F6513-1096-20mg
1-(2-bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine
1903113-69-8
20mg
$148.5 2023-09-08
Life Chemicals
F6513-1096-3mg
1-(2-bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine
1903113-69-8
3mg
$94.5 2023-09-08

1-(2-bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine 関連文献

1-(2-bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazineに関する追加情報

Introduction to 1-(2-bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine (CAS No. 1903113-69-8)

The compound 1-(2-bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine, identified by its CAS number 1903113-69-8, represents a significant advancement in the field of medicinal chemistry. This intricate molecule has garnered attention due to its structural complexity and potential therapeutic applications. The presence of both bromo and methoxy substituents on the benzoyl moiety, coupled with the pyrazolo[1,5-a]pyridine core and piperazine appendage, suggests a multifaceted interaction with biological targets.

Recent studies have highlighted the importance of heterocyclic compounds in drug design, particularly those incorporating pyrazolo[1,5-a]pyridine scaffolds. These structures are known for their ability to modulate various biological pathways, making them valuable candidates for therapeutic intervention. The 1-(2-bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine molecule exemplifies this trend by combining a benzoyl group with a pyrazolo[1,5-a]pyridine moiety linked to a piperazine ring. This configuration allows for precise tuning of pharmacokinetic and pharmacodynamic properties.

The benzoyl group serves as a key pharmacophore in this compound, capable of engaging with biological targets through hydrogen bonding and hydrophobic interactions. The 2-bromo substituent enhances the electrophilicity of the benzoyl moiety, potentially facilitating further derivatization and customization for specific biological activities. Meanwhile, the 5-methoxy group introduces a hydrophilic element that can influence solubility and metabolic stability.

The core 4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine segment is particularly noteworthy due to its structural versatility. Pyrazolo[1,5-a]pyridines are known for their broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The piperazine ring further contributes to the compound's potential by providing a nitrogen-rich environment that can interact with biological targets such as enzymes and receptors.

Current research in medicinal chemistry emphasizes the development of molecules with dual or multiple functionalities. The 1-(2-bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine structure aligns well with this trend by integrating multiple pharmacophoric elements into a single scaffold. This design approach not only increases the likelihood of finding compounds with desired biological activities but also reduces the complexity of drug development processes.

In vitro studies have begun to explore the potential of this compound in various therapeutic contexts. Initial findings suggest that it may exhibit inhibitory effects on certain enzymes and receptors relevant to neurological disorders. The combination of the pyrazolo[1,5-a]pyridine and piperazine moieties may confer unique properties that make it suitable for treating conditions such as depression and epilepsy.

The bromo and methoxy substituents on the benzoyl group are particularly interesting from a synthetic perspective. They provide handles for further functionalization through cross-coupling reactions or other chemical transformations. This flexibility allows chemists to modify the compound's structure in ways that optimize its biological activity while maintaining its core framework.

Advances in computational chemistry have also played a crucial role in understanding the potential of this molecule. Molecular modeling studies have helped predict how it might interact with biological targets at the atomic level. These insights are invaluable for guiding experimental efforts and improving the efficiency of drug discovery programs.

The synthesis of 1-(2-bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine involves multiple steps that require careful optimization to ensure high yield and purity. Key synthetic strategies include condensation reactions between appropriately substituted precursors followed by functional group modifications. Each step must be rigorously controlled to avoid unwanted side products that could compromise the compound's integrity.

As research progresses,the applications of this compound are expected to expand beyond initial therapeutic areas. Its unique structural features make it a versatile building block for designing novel molecules with tailored properties. By leveraging advances in synthetic chemistry and computational biology,scientists can unlock its full potential as a therapeutic agent or as a lead compound for further drug development.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.